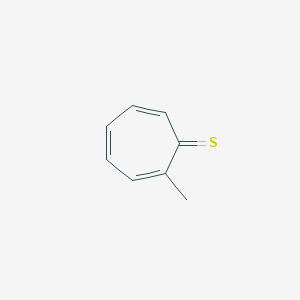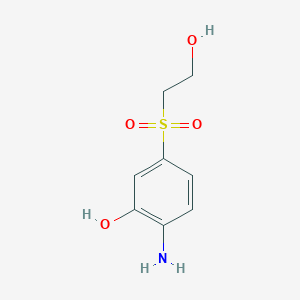![molecular formula C13H14NO+ B14668727 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium CAS No. 46441-13-8](/img/structure/B14668727.png)
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C13H14NO It is a derivative of pyridine, where the nitrogen atom is bonded to a 4-methoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium typically involves the reaction of 4-methoxybenzyl chloride with pyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzylpyridin-1-ium
- 1-(4-Methylphenyl)methylpyridin-1-ium
- 1-(4-Chlorophenyl)methylpyridin-1-ium
Uniqueness
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
46441-13-8 |
|---|---|
Molekularformel |
C13H14NO+ |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
IFFBKZAYSFHSFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


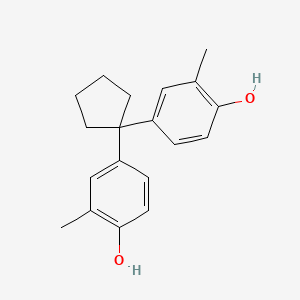


methanone](/img/structure/B14668657.png)
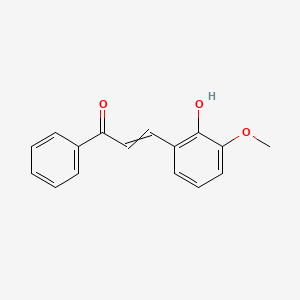
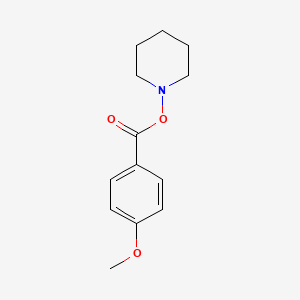
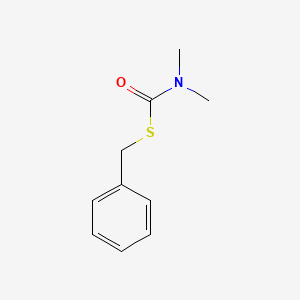

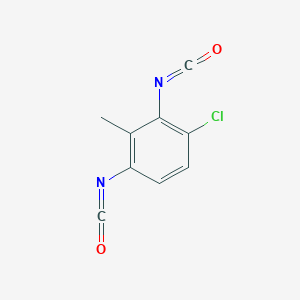
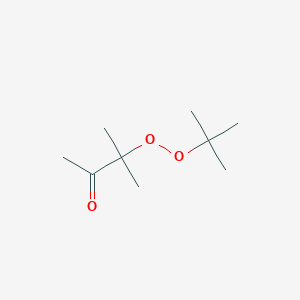

![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
